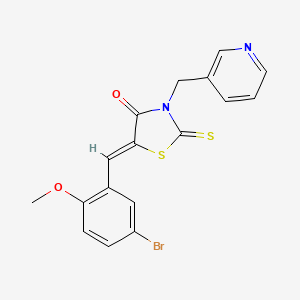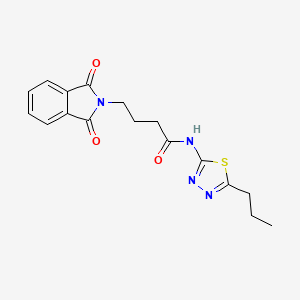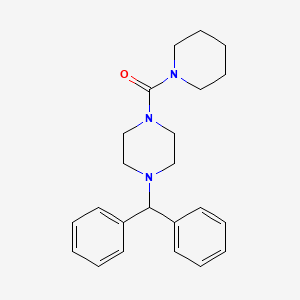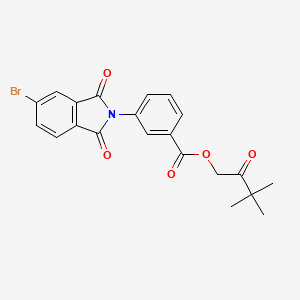![molecular formula C19H13BrN2O3 B3706613 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromofuran-2-carboxamide](/img/structure/B3706613.png)
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromofuran-2-carboxamide
Vue d'ensemble
Description
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromofuran-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound that contains both benzene and oxazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromofuran-2-carboxamide typically involves multiple steps. One common method involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones to form the benzoxazole core The reaction conditions often require the use of catalysts such as BF3·Et2O and solvents like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It can be used in the development of fluorescent materials and sensors due to its unique photophysical properties.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole Derivatives: These compounds share a similar bicyclic structure and have comparable biological activities.
Benzothiazole Derivatives: These compounds also contain a benzene ring fused with a heterocyclic ring and exhibit similar pharmacological properties.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromofuran-2-carboxamide is unique due to the presence of both benzoxazole and furan rings, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and enhances its versatility in various fields .
Propriétés
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O3/c1-11-12(19-22-14-6-2-3-8-15(14)25-19)5-4-7-13(11)21-18(23)16-9-10-17(20)24-16/h2-10H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYOTJFITVMPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(O2)Br)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methoxybenzamide](/img/structure/B3706531.png)
![4-methoxy-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3706549.png)
![3-chloro-4-methoxy-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B3706556.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(4-phenoxyphenyl)acetamide](/img/structure/B3706569.png)

![3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B3706594.png)
![4-[(2-BROMO-4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-6-ETHOXYPHENOXY)METHYL]BENZOIC ACID](/img/structure/B3706607.png)



![N-cyclohexyl-2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B3706637.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)glycinamide](/img/structure/B3706647.png)
![N-[3-[(3-methyl-4-nitrobenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B3706650.png)
![2-[(5-bromo-2-methoxyphenyl)methoxy]isoindole-1,3-dione](/img/structure/B3706653.png)
